3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Description

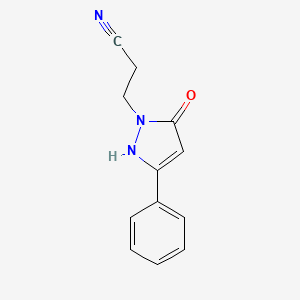

3-(5-Hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole-based organic compound characterized by a hydroxyl group at position 5, a phenyl substituent at position 3 of the pyrazole ring, and a propanenitrile moiety at position 1. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their tunable electronic properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

3-(3-oxo-5-phenyl-1H-pyrazol-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-7-4-8-15-12(16)9-11(14-15)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHLCXDSXDXRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-(5-oxo-3-phenyl-1H-pyrazol-1-yl)propanenitrile.

Reduction: Formation of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanamine.

Substitution: Formation of nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, including 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile, exhibit promising antitumor properties. A study demonstrated that similar pyrazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanisms involve the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, studies on related pyrazole derivatives have reported effective inhibition of Candida albicans and Cryptococcus neoformans, suggesting that 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile could be developed into a novel antifungal agent .

Agricultural Applications

Fungicidal Activity

The fungicidal properties of pyrazole derivatives have been explored for agricultural applications. Compounds similar to 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile have been tested against various agricultural pathogens, demonstrating potential as effective fungicides that could help in managing crop diseases while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, pyrazole derivatives are being investigated for their role as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for developing advanced materials used in coatings and composites .

Case Study 1: Anticancer Activity

A study published in 2021 synthesized several pyrazole derivatives, including analogs of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced their anticancer activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole-based compounds against clinically relevant strains of fungi and bacteria. The study found that specific derivatives exhibited potent antifungal activity comparable to established antifungal agents, highlighting the potential for developing new treatments for resistant infections .

Mechanism of Action

The mechanism of action of 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Key structural variations among pyrazole derivatives significantly influence their physicochemical properties. A comparative analysis is presented below:

Key Observations:

- Electronic Effects: The trifluoromethyl (-CF₃) group in introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to the hydroxyl (-OH) or amino (-NH₂) groups in .

Spectroscopic Characterization

Spectroscopic data highlights structural differences:

- IR Spectroscopy : The target compound’s hydroxyl group would show a broad peak near 3300–3500 cm⁻¹, while the nitrile group (-CN) appears ~2220 cm⁻¹. In contrast, trifluoromethyl analogues (e.g., ) exhibit strong -CF₃ stretches near 1100–1200 cm⁻¹ .

- NMR Analysis : The phenyl group in the target compound would produce aromatic proton signals at δ 7.2–7.4 ppm (¹H NMR), whereas methyl groups (e.g., ) resonate at δ 2.1–2.5 ppm .

Biological Activity

3-(5-Hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure

The compound features a pyrazole ring substituted with a hydroxyl group and a phenyl moiety, linked to a propanenitrile group. This unique structure is thought to contribute to its diverse biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile. A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-(5-Hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile | E. coli | 14 | 62.5 |

| S. aureus | 12 | 125 | |

| P. mirabilis | 10 | 250 | |

| B. subtilis | 11 | 125 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The compound has shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro.

The mechanism underlying its anti-inflammatory activity involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response .

Anticancer Activity

Emerging research suggests that compounds with pyrazole structures may possess anticancer properties. For instance, certain derivatives have been reported to induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study involving the treatment of cancer cell lines with pyrazole derivatives demonstrated that they could significantly induce apoptosis through caspase activation pathways. The compound's ability to modulate apoptotic markers positions it as a promising candidate for further anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.